Lithium phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

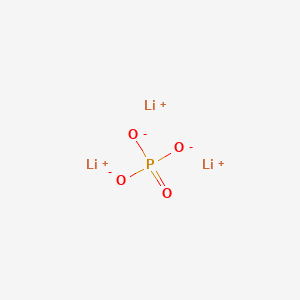

Lithium phosphate, with the chemical formula Li₃PO₄, is an inorganic compound that is commonly used in various industrial and scientific applications. It is a white, crystalline powder that is insoluble in water but soluble in acids. This compound is known for its high thermal stability and is often used in the production of lithium-ion batteries, ceramics, and glass.

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: this compound can be synthesized through a solid-state reaction involving lithium carbonate (Li₂CO₃) and phosphoric acid (H₃PO₄). The reaction is typically carried out at high temperatures (around 800°C) to ensure complete conversion.

Wet Chemical Method: Another common method involves the reaction of lithium hydroxide (LiOH) with phosphoric acid (H₃PO₄) at a lower temperature (around 40°C). The resulting this compound precipitate is then filtered, washed, and dried.

Industrial Production Methods:

Microwave-Assisted Hydrothermal Synthesis: This method involves the use of microwave radiation to heat a mixture of lithium hydroxide and phosphoric acid in an aqueous solution.

Solid-State Method: This method involves mixing lithium carbonate and phosphoric acid, followed by heating the mixture to high temperatures to form this compound.

Types of Reactions:

Double Displacement Reactions: this compound can undergo double displacement reactions with other compounds.

Acid-Base Reactions: this compound can react with acids to form lithium salts and phosphoric acid. For instance, it reacts with hydrochloric acid to produce lithium chloride and phosphoric acid.

Common Reagents and Conditions:

Reagents: Common reagents include lithium hydroxide, phosphoric acid, and lithium carbonate.

Conditions: Reactions are typically carried out at varying temperatures depending on the desired product and method used.

Major Products:

Lithium Hydroxide: Formed in reactions with hydroxides.

Lithium Salts: Formed in reactions with acids.

Chemistry:

Battery Technology: this compound is a key component in lithium-ion batteries, particularly in the form of lithium iron phosphate (LiFePO₄), which is used as a cathode material.

Catalysis: It is used as a catalyst in various chemical reactions due to its thermal stability and reactivity.

Biology and Medicine:

Pharmaceuticals: this compound is used in the formulation of certain medications, particularly those used to treat bipolar disorder.

Industry:

Ceramics and Glass: It is used in the production of ceramics and glass due to its ability to improve thermal and mechanical properties.

Electronics: Used in the manufacturing of electronic components due to its high thermal stability and conductivity.

Mechanism of Action

Target of Action

Lithium phosphate primarily targets several enzymes and proteins in the body. It is known to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .

Mode of Action

This compound interacts with its targets by competing with other ions, particularly magnesium and sodium . By displacing these ions, this compound can inhibit the activity of targeted enzymes . For instance, it inhibits GSK-3, a key enzyme involved in various cellular processes, including cell division and insulin regulation . Similarly, this compound inhibits inositol monophosphatase, thereby affecting the phosphatidylinositol signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects can lead to neuroprotective outcomes, particularly in the context of neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetics of this compound is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring remains a key component of clinical surveillance due to lithium’s narrow therapeutic index .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and significant. It has neuroprotective properties, reducing neuronal damage in conditions like Alzheimer’s disease by acting on multiple neuropathological targets . It also has mood-stabilizing effects, making it an effective treatment for bipolar disorder . Furthermore, this compound can lead to changes in neurotransmission and gene transcription .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . On the other hand, this compound is an important material in battery technology and catalysis, and its precipitation in a supersaturated solution has been studied for its kinetics . The environmental impact of this compound batteries has also been analyzed, with a focus on their potential for environmental emission reduction .

Biochemical Analysis

Biochemical Properties

Lithium phosphate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, often acting as a competitive inhibitor for other cations, particularly sodium and magnesium . The nature of these interactions is primarily competitive, with this compound mimicking the structure of these other ions and binding to their active sites .

Cellular Effects

This compound can influence cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, lithium, a component of this compound, is known to inhibit GSK-3, a kinase involved in numerous cellular processes, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. One of the key mechanisms is the inhibition of GSK-3, which leads to changes in gene expression and impacts various cellular processes . Additionally, this compound may bind to other biomolecules, affecting enzyme activity and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can precipitate in a supersaturated solution, with the kinetics of this process being influenced by various factors . Furthermore, this compound has been found to have a significant impact on the cycling stability of lithium-ion batteries, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that lithium, a component of this compound, can have beneficial effects on motor behavior in zebrafish at certain dosages . At higher doses, lithium can lead to significant polydipsia in both healthy controls and mutant mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues. Unlike other biologically significant ions, lithium is not closely regulated in body fluids . It is absorbed from the soil through roots and transferred to various organs or tissues through phosphate transporters .

Comparison with Similar Compounds

Lithium Iron Phosphate (LiFePO₄): Used as a cathode material in lithium-ion batteries, known for its high safety and stability.

Lithium Cobalt Oxide (LiCoO₂): Another cathode material used in lithium-ion batteries, known for its high energy density but lower thermal stability compared to lithium iron phosphate.

Uniqueness:

Thermal Stability: Lithium phosphate is more thermally stable compared to other lithium compounds, making it suitable for high-temperature applications.

Safety: It is considered safer for use in batteries compared to lithium cobalt oxide due to its lower risk of thermal runaway.

Properties

CAS No. |

10377-52-3 |

|---|---|

Molecular Formula |

H3LiO4P |

Molecular Weight |

105.0 g/mol |

IUPAC Name |

trilithium;phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] |

Canonical SMILES |

[Li].OP(=O)(O)O |

Key on ui other cas no. |

10377-52-3 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)